molecular formula C11H18ClN5 B13146450 6-Chloro-N-cyclohexyl-N'-ethyl-1,3,5-triazine-2,4-diamine CAS No. 84712-77-6

6-Chloro-N-cyclohexyl-N'-ethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B13146450
CAS No.: 84712-77-6
M. Wt: 255.75 g/mol
InChI Key: LSBYYJMCRRFQRA-UHFFFAOYSA-N
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Description

6-Chloro-N-cyclohexyl-N’-ethyl-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that are widely used in various applications, including herbicides, resins, and pharmaceuticals. This particular compound is known for its herbicidal properties and is used to control a variety of weeds in agricultural settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-cyclohexyl-N’-ethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with cyclohexylamine and ethylamine. The reaction is carried out in a solvent such as dioxane or dichloroethane, often in the presence of a base like sodium carbonate . The reaction conditions usually involve refluxing the mixture to achieve high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-cyclohexyl-N’-ethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the substituents introduced. For example, substitution with a primary amine would yield a corresponding amine derivative of the triazine .

Scientific Research Applications

6-Chloro-N-cyclohexyl-N’-ethyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other triazine derivatives.

    Biology: Studied for its effects on various biological systems, particularly its herbicidal activity.

    Medicine: Investigated for potential therapeutic applications, although its primary use remains in agriculture.

    Industry: Utilized in the formulation of herbicides and other agrochemicals

Mechanism of Action

The herbicidal activity of 6-Chloro-N-cyclohexyl-N’-ethyl-1,3,5-triazine-2,4-diamine is primarily due to its ability to inhibit photosynthesis in plants. It targets the photosystem II complex, disrupting the electron transport chain and ultimately leading to the death of the plant . This mechanism is similar to other triazine herbicides, making it effective against a wide range of weeds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N-cyclohexyl-N’-ethyl-1,3,5-triazine-2,4-diamine is unique due to its specific substituents, which confer distinct physical and chemical properties. These properties can influence its solubility, stability, and herbicidal activity, making it suitable for specific agricultural applications .

Properties

CAS No.

84712-77-6

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

6-chloro-2-N-cyclohexyl-4-N-ethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H18ClN5/c1-2-13-10-15-9(12)16-11(17-10)14-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,13,14,15,16,17)

InChI Key

LSBYYJMCRRFQRA-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NC2CCCCC2

solubility

18.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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